molecular formula C6H3ClIN3 B14021209 7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B14021209
M. Wt: 279.46 g/mol
InChI Key: ZTBHGMWZWWWYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the oxidative cyclization of N-(pyridin-2-yl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1) . These interactions disrupt key signaling pathways, leading to the modulation of various biological processes.

Comparison with Similar Compounds

  • 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine
  • 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine
  • 1,2,4-Triazolo[1,5-a]pyrimidine

Comparison: Compared to its analogs, it exhibits superior biological activities and is more versatile in chemical reactions .

Properties

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

IUPAC Name

7-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H3ClIN3/c7-4-1-2-11-6(5(4)8)9-3-10-11/h1-3H

InChI Key

ZTBHGMWZWWWYQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.